10-(4-Fluorophenyl)sulfonyloxydecyl 4-fluorobenzenesulfonate
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Overview
Description
10-(4-Fluorophenyl)sulfonyloxydecyl 4-fluorobenzenesulfonate is a chemical compound characterized by the presence of fluorine atoms and sulfonyloxy groups attached to a decyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-Fluorophenyl)sulfonyloxydecyl 4-fluorobenzenesulfonate typically involves the reaction of 4-fluorobenzenesulfonyl chloride with decane-1,10-diol in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then further reacted with 4-fluorobenzenesulfonyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
10-(4-Fluorophenyl)sulfonyloxydecyl 4-fluorobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The sulfonyloxy groups can undergo oxidation to form sulfonic acids.
Reduction Reactions: The compound can be reduced to form corresponding alcohols and thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Oxidation Reactions: Reagents such as hydrogen peroxide and potassium permanganate are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted derivatives with different functional groups replacing the fluorine atoms.
Oxidation Reactions: Products include sulfonic acids and other oxidized derivatives.
Reduction Reactions: Products include alcohols and thiols.
Scientific Research Applications
10-(4-Fluorophenyl)sulfonyloxydecyl 4-fluorobenzenesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 10-(4-Fluorophenyl)sulfonyloxydecyl 4-fluorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The presence of fluorine atoms enhances its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Fluoronitrobenzene: An organic compound with similar fluorine and nitro groups.
4-Phenoxyphenyl 4-fluorobenzenesulfonate: A compound with similar sulfonyloxy and fluorobenzene groups
Uniqueness
10-(4-Fluorophenyl)sulfonyloxydecyl 4-fluorobenzenesulfonate is unique due to its specific combination of functional groups and the decyl chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
6278-67-7 |
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Molecular Formula |
C22H28F2O6S2 |
Molecular Weight |
490.6 g/mol |
IUPAC Name |
10-(4-fluorophenyl)sulfonyloxydecyl 4-fluorobenzenesulfonate |
InChI |
InChI=1S/C22H28F2O6S2/c23-19-9-13-21(14-10-19)31(25,26)29-17-7-5-3-1-2-4-6-8-18-30-32(27,28)22-15-11-20(24)12-16-22/h9-16H,1-8,17-18H2 |
InChI Key |
ZTQLSHOVVVKZIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)OCCCCCCCCCCOS(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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